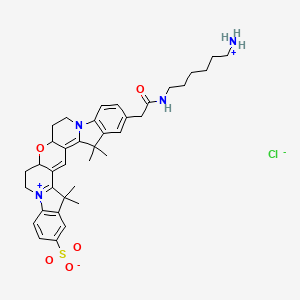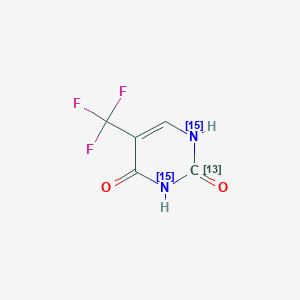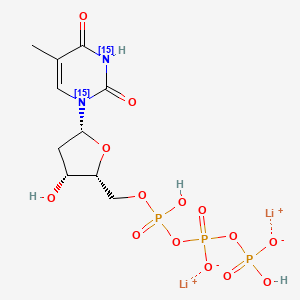
Deoxythymidine-5'-triphosphate-15N2 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is a nucleoside triphosphate that is labeled with nitrogen-15 isotopes. It is a derivative of deoxythymidine-5’-triphosphate, which is one of the four nucleoside triphosphates used in the synthesis of DNA. The labeling with nitrogen-15 makes it useful for various scientific research applications, particularly in the fields of molecular biology and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 isotopes into the deoxythymidine-5’-triphosphate molecule. This can be achieved through chemical synthesis methods that utilize nitrogen-15 labeled precursors. The reaction conditions typically involve the use of specific solvents, catalysts, and temperature controls to ensure the successful incorporation of the isotopes.
Industrial Production Methods
In industrial settings, the production of deoxythymidine-5’-triphosphate-15N2 (dilithium) may involve large-scale synthesis processes that are optimized for efficiency and yield. These processes often include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Deoxythymidine-5’-triphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they typically involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleoside triphosphates, while substitution reactions may yield modified nucleoside triphosphates with different functional groups.
Applications De Recherche Scientifique
Deoxythymidine-5’-triphosphate-15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is utilized in DNA synthesis and replication studies, as well as in the investigation of DNA repair mechanisms.
Medicine: It is employed in the development of diagnostic assays and therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of labeled nucleotides for various industrial applications, including the manufacturing of pharmaceuticals and biotechnology products.
Mécanisme D'action
The mechanism of action of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves its incorporation into DNA during the synthesis process. The nitrogen-15 labeling allows researchers to track the incorporation and distribution of the compound within the DNA molecule. This provides valuable insights into DNA synthesis, replication, and repair mechanisms. The molecular targets and pathways involved include DNA polymerases and other enzymes that participate in DNA metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, used in standard DNA synthesis.
Deoxythymidine-5’-triphosphate-13C10,15N2: A similar compound labeled with both carbon-13 and nitrogen-15 isotopes.
Deoxythymidine-5’-triphosphate sodium hydrate: A sodium salt form of the compound used in various biochemical applications.
Uniqueness
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studies involving nitrogen metabolism and isotope tracing. This labeling provides distinct advantages in terms of sensitivity and specificity in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
Formule moléculaire |
C10H15Li2N2O14P3 |
|---|---|
Poids moléculaire |
496.1 g/mol |
Nom IUPAC |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i11+1,12+1;; |
Clé InChI |
HGQGGFXJPYJQGW-XQSYSHBRSA-L |
SMILES isomérique |
[Li+].[Li+].CC1=C[15N](C(=O)[15NH]C1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canonique |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
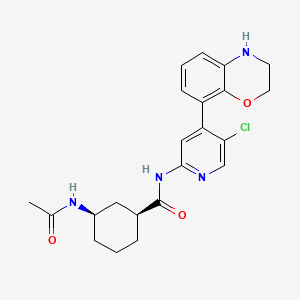
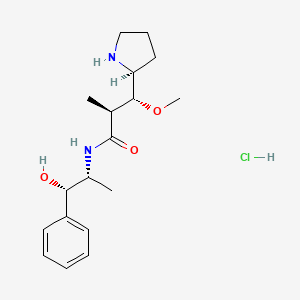
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
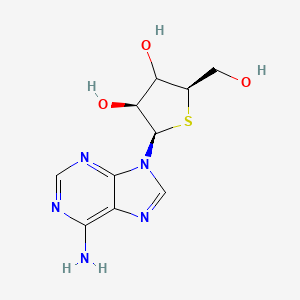
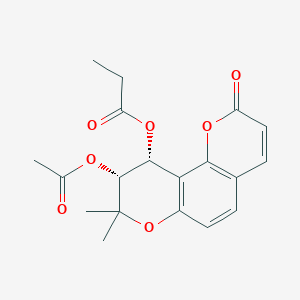
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
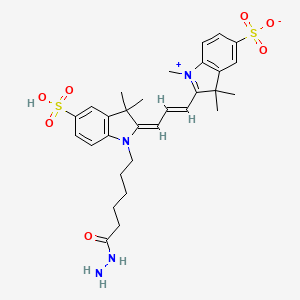
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
